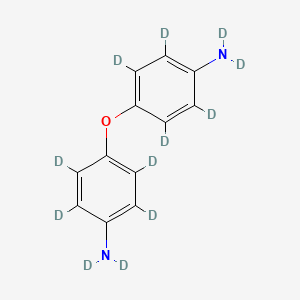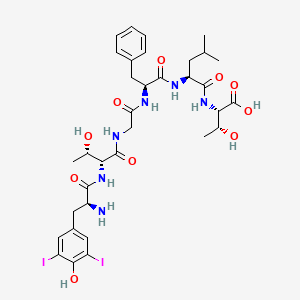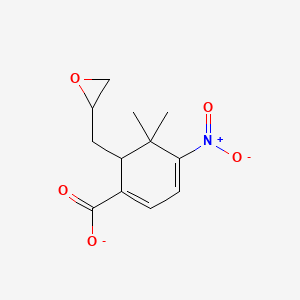
ビス(4-アミノフェニル)-D12エーテル
説明
Bis(4-aminophenyl)-D12 ether, also known as 4,4’-oxydianiline, is an organic compound that belongs to the class of aromatic amines. It is a derivative of diphenyl ether and is characterized by the presence of two amino groups attached to the benzene rings. This compound is a colorless crystalline solid and is primarily used as a monomer in the production of high-performance polymers such as polyimides .
科学的研究の応用
Bis(4-aminophenyl)-D12 ether has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of high-performance polymers such as polyimides and polyamide-imides.
Biology: The compound is used in the development of bio-compatible materials and drug delivery systems.
作用機序
Target of Action
Bis(4-aminophenyl)-D12 ether is primarily used as a monomer and a cross-linking agent . It plays a crucial role in the synthesis of various high-performance polymers, including polyimides, poly(ester)imides, and poly(ether)imides .
Mode of Action
As a monomer, Bis(4-aminophenyl)-D12 ether interacts with other monomers through a process known as polymerization. This process involves the formation of covalent bonds between the monomers, leading to the creation of a polymer chain. The cross-linking action of Bis(4-aminophenyl)-D12 ether helps to create a three-dimensional network of interconnected polymer chains, enhancing the properties of the resulting polymer .
Biochemical Pathways
The primary biochemical pathway involved in the action of Bis(4-aminophenyl)-D12 ether is the polymerization process. This process can be initiated by various mechanisms, including heat, light, or the presence of a catalyst. The resulting polymers have high thermal stability and mechanical strength, making them suitable for use in a variety of applications .
Result of Action
The primary result of the action of Bis(4-aminophenyl)-D12 ether is the formation of high-performance polymers. These polymers are used in a variety of applications, including wire enamels, coatings, adhesives, insulating varnishes, coated fabrics, flame-retardant fibers, oil sealants and retainers, and insulation for cables and printed circuits . They are also used in the production of laminates and composites for aerospace vehicles .
生化学分析
Biochemical Properties
Bis(4-aminophenyl)-D12 ether plays a significant role in biochemical reactions as a monomer used as a cross-linking agent . It interacts with various enzymes, proteins, and other biomolecules during the polymerization process to form polyimides . The nature of these interactions involves the formation of strong covalent bonds, contributing to the high-temperature resistance of the resulting polymers .
Cellular Effects
The effects of Bis(4-aminophenyl)-D12 ether on cells and cellular processes are primarily observed in its role as a monomer in the production of polyimides . These polymers have a wide temperature tolerance and are used in various applications such as wire enamels, coatings, adhesives, insulating varnishes, coated fabrics, flame-retardant fibers, oil sealants, and retainers
Molecular Mechanism
The molecular mechanism of action of Bis(4-aminophenyl)-D12 ether is primarily through its role as a monomer in the formation of polyimides . It exerts its effects at the molecular level through the formation of strong covalent bonds with other monomers during the polymerization process . This leads to the formation of polymers with high-temperature resistance and other desirable properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis(4-aminophenyl)-D12 ether change over time as it polymerizes into polyimides . The stability of the compound is evident in the durability of the resulting polymers, which are resistant to high temperatures
Metabolic Pathways
It is known to be involved in the polymerization process to form polyimides
Transport and Distribution
The transport and distribution of Bis(4-aminophenyl)-D12 ether within cells and tissues are primarily related to its role as a monomer in the production of polyimides
Subcellular Localization
Given its role as a monomer in the production of polyimides , it is likely to be involved in cellular processes related to polymer synthesis
準備方法
Synthetic Routes and Reaction Conditions
Bis(4-aminophenyl)-D12 ether can be synthesized through several methods. One common method involves the reduction of 4,4’-dinitrodiphenyl ether using hydrogen gas in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C and a pressure of 1-2 atmospheres .
Another method involves the nucleophilic aromatic substitution reaction between 4-chloronitrobenzene and phenol, followed by the reduction of the resulting 4,4’-dinitrodiphenyl ether .
Industrial Production Methods
In industrial settings, the production of Bis(4-aminophenyl)-D12 ether often involves the catalytic hydrogenation of 4,4’-dinitrodiphenyl ether. This process is carried out in large reactors equipped with hydrogen gas supply and palladium or platinum catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Bis(4-aminophenyl)-D12 ether undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are used.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagent used.
類似化合物との比較
Similar Compounds
4,4’-Diaminodiphenylmethane: Similar structure but with a methylene bridge instead of an ether linkage.
4,4’-Diaminodiphenylsulfone: Contains a sulfone group instead of an ether linkage.
4,4’-Diaminodiphenylketone: Contains a ketone group instead of an ether linkage.
Uniqueness
Bis(4-aminophenyl)-D12 ether is unique due to its ether linkage, which imparts flexibility and enhances the thermal stability of the resulting polymers. This makes it particularly suitable for applications requiring high-performance materials, such as aerospace and electronics .
特性
IUPAC Name |
N,N,2,3,5,6-hexadeuterio-4-[2,3,5,6-tetradeuterio-4-(dideuterioamino)phenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,13-14H2/i1D,2D,3D,4D,5D,6D,7D,8D/hD4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBLWEWZXPIGSM-AZLBOOTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N([2H])[2H])[2H])[2H])OC2=C(C(=C(C(=C2[2H])[2H])N([2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20730438 | |
| Record name | 4,4'-Oxydi(~2~H_6_)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20730438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106426-62-4 | |
| Record name | 4,4'-Oxydi(~2~H_6_)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20730438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 106426-62-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(14-Acetyloxy-4,10-dihydroxy-7-methyl-3-methylidene-12-propan-2-yl-13-oxatetracyclo[10.2.2.01,11.05,9]hexadecan-8-yl) acetate](/img/structure/B560948.png)

![Dimethyl 1-ethenyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B560950.png)




![(3S,5S,6R,7R,8S,9R,10S,13R,14S,15R,17R)-17-[(2R)-5-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-[(1R)-2-hydroxy-1-methoxyethyl]oxolan-2-yl]oxymethyl]-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,6,7,8,15-pentol](/img/structure/B560964.png)



